molecular formula C15H14ClN3O2S B5696782 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B5696782
M. Wt: 335.8 g/mol
InChI Key: CDFYRTDHIKBKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively for its ability to target specific proteins and enzymes involved in various biological processes.

Mechanism of Action

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide inhibits the activity of specific enzymes and proteins by binding to their active sites. The compound has been shown to target several proteins, including the bromodomain and extraterminal domain (BET) family of proteins and the lysine-specific demethylase 1 (LSD1) enzyme. By inhibiting the activity of these proteins, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide can modulate gene expression and cellular signaling pathways, leading to various biological effects.
Biochemical and Physiological Effects:
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific proteins and enzymes it targets. For example, the compound has been shown to inhibit the growth of cancer cells by targeting the BET family of proteins, which play a critical role in cancer cell proliferation. Moreover, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of the LSD1 enzyme, which is involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide is its specificity for specific proteins and enzymes. The compound has been shown to have minimal off-target effects, making it a valuable tool for investigating the role of specific proteins in various biological processes. However, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For research on 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide include the development of novel cancer therapies, investigation of its anti-inflammatory effects, and its potential as a tool for investigating the role of specific proteins in various biological processes.

Synthesis Methods

The synthesis of 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-6-nitroimidazo[1,2-a]pyridine with dimethylamine and subsequent reduction with palladium on carbon. The final product is obtained by reacting the resulting compound with benzenesulfonyl chloride. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.

Scientific Research Applications

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activity of specific enzymes and proteins involved in these diseases, making it a promising candidate for drug development. Moreover, 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide has been used in several studies to investigate the role of specific proteins in various biological processes.

properties

IUPAC Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-18(2)22(20,21)13-5-3-4-11(8-13)14-10-19-9-12(16)6-7-15(19)17-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYRTDHIKBKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide

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